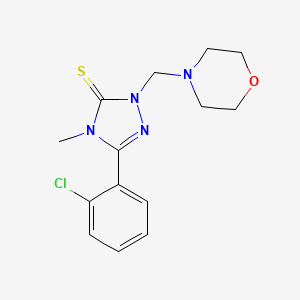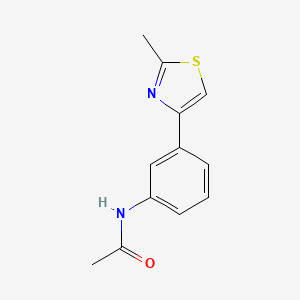![molecular formula C29H20I2N2O6 B11104530 3,3'-Methanediylbis(6-{[(2-iodophenyl)carbonyl]amino}benzoic acid)](/img/structure/B11104530.png)
3,3'-Methanediylbis(6-{[(2-iodophenyl)carbonyl]amino}benzoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{3-CARBOXY-4-[(2-IODOBENZOYL)AMINO]BENZYL}-2-[(2-IODOBENZOYL)AMINO]BENZOIC ACID is a complex organic compound characterized by the presence of carboxylic acid groups and iodinated benzoyl amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-CARBOXY-4-[(2-IODOBENZOYL)AMINO]BENZYL}-2-[(2-IODOBENZOYL)AMINO]BENZOIC ACID typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{3-CARBOXY-4-[(2-IODOBENZOYL)AMINO]BENZYL}-2-[(2-IODOBENZOYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.
Reduction: The iodinated benzoyl groups can be reduced to form non-iodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid groups will yield carboxylates, while reduction of the iodinated benzoyl groups will yield non-iodinated derivatives.
Scientific Research Applications
5-{3-CARBOXY-4-[(2-IODOBENZOYL)AMINO]BENZYL}-2-[(2-IODOBENZOYL)AMINO]BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-{3-CARBOXY-4-[(2-IODOBENZOYL)AMINO]BENZYL}-2-[(2-IODOBENZOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The iodinated benzoyl groups can interact with enzymes and receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Iodobenzoic Acid: A simpler compound with a single iodinated benzene ring and a carboxylic acid group.
Benzoic Acid: A basic aromatic carboxylic acid without iodine substitution.
2-Iodobenzamide: Contains an iodine atom and an amide group attached to a benzene ring.
Uniqueness
5-{3-CARBOXY-4-[(2-IODOBENZOYL)AMINO]BENZYL}-2-[(2-IODOBENZOYL)AMINO]BENZOIC ACID is unique due to its complex structure, which includes multiple iodinated benzoyl amine groups and carboxylic acid groups
Properties
Molecular Formula |
C29H20I2N2O6 |
|---|---|
Molecular Weight |
746.3 g/mol |
IUPAC Name |
5-[[3-carboxy-4-[(2-iodobenzoyl)amino]phenyl]methyl]-2-[(2-iodobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C29H20I2N2O6/c30-22-7-3-1-5-18(22)26(34)32-24-11-9-16(14-20(24)28(36)37)13-17-10-12-25(21(15-17)29(38)39)33-27(35)19-6-2-4-8-23(19)31/h1-12,14-15H,13H2,(H,32,34)(H,33,35)(H,36,37)(H,38,39) |
InChI Key |
JFKBRXNPDCFNQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4I)C(=O)O)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethenyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11104448.png)
![5-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloro-N,N-diethylbenzenesulfonamide](/img/structure/B11104462.png)

![[(3E)-3-(2-acetylhydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11104469.png)

![Sulfonyldibenzene-4,1-diyl bis[(4-methyl-2-nitrophenyl)carbamate]](/img/structure/B11104482.png)
![N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-5-chloro-2-hydroxybenzamide](/img/structure/B11104489.png)
![2-(Methylanilino)-N'~1~-[(E)-1-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11104498.png)
![3-[4-(3-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline](/img/structure/B11104501.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B11104507.png)
![{[(3Z)-3H-1,2-benzodithiol-3-ylideneamino]oxy}(phenylamino)methanone](/img/structure/B11104510.png)


![3-{[(4-fluorophenyl)amino]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11104520.png)
